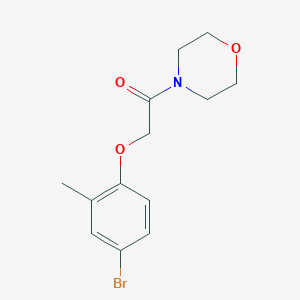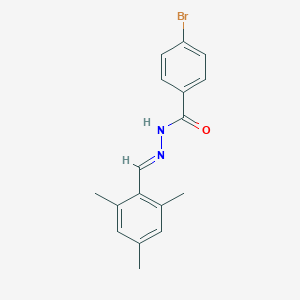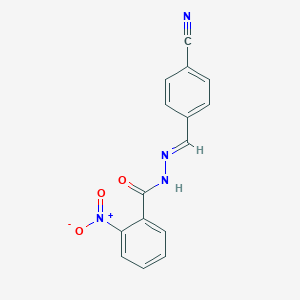
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether is an organic compound that features a brominated aromatic ring, a morpholine ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethanone in the presence of a base like potassium carbonate to form 2-(4-bromo-2-methylphenoxy)ethanone.
Morpholine Addition: Finally, the ethanone derivative is reacted with morpholine under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Scientific Research Applications
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether involves its interaction with specific molecular targets. The brominated aromatic ring and morpholine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-N-[2-(morpholin-4-yl)ethyl]aniline
- 2-(4-Bromo-2-methylphenoxy)ethanol
Uniqueness
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether is unique due to the presence of both a brominated aromatic ring and a morpholine ring, which confer specific chemical properties and reactivity. This makes it distinct from similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H16BrNO3/c1-10-8-11(14)2-3-12(10)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
KQTMGFSYTRVOCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCOCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE](/img/structure/B326301.png)

![4-{[(2-Hydroxy-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326304.png)
![(6E)-6-[(3-acetylanilino)methylidene]-2,4-dichlorocyclohexa-2,4-dien-1-one](/img/structure/B326305.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylbenzohydrazide](/img/structure/B326306.png)
![2-nitro-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B326307.png)
![5-{[(4-Bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B326308.png)

![N-methyl-N-{4-[(4-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B326311.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-phenylpropanehydrazide](/img/structure/B326312.png)
![N-[(5-bromo-2-thienyl)methylene]-4-methyl-3-nitroaniline](/img/structure/B326313.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylbenzohydrazide](/img/structure/B326314.png)
![N-methyl-N-[4-[[(E)-(2-oxonaphthalen-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B326315.png)
![4-methyl-3-nitro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B326319.png)
